REACTION_CXSMILES
|
[C:1]([NH:8][C:9]1[CH:10]=[C:11]([C:18]([F:21])([F:20])[F:19])[CH:12]=[CH:13][C:14]=1[N+:15]([O-])=[O:16])([C:3](OCC)=[O:4])=[O:2]>C(O)C.[Pt]>[OH:16][N:15]1[C:14]2[C:9](=[CH:10][C:11]([C:18]([F:21])([F:20])[F:19])=[CH:12][CH:13]=2)[NH:8][C:1](=[O:2])[C:3]1=[O:4]
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Name
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3-ethoxalylamino-4-nitrobenzotrifluoride
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Quantity
|
0.61 g
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Type
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reactant
|
Smiles
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C(=O)(C(=O)OCC)NC=1C=C(C=CC1[N+](=O)[O-])C(F)(F)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
30 mg
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Type
|
catalyst
|
Smiles
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[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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WASH
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Details
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washed with ethanol
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Type
|
ADDITION
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Details
|
Acetic acid (10 ml) was added to the filtrate
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Type
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TEMPERATURE
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Details
|
the solution was refluxed for 1.5 h
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Duration
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1.5 h
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Type
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CUSTOM
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Details
|
The mixture was evaporated to dryness
|
Type
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CUSTOM
|
Details
|
the residue was recrystallized from ethanol/water
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Name
|
|
Type
|
product
|
Smiles
|
ON1C(C(NC2=CC(=CC=C12)C(F)(F)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |